molecular formula C7H12ClN3O2 B6223488 methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride CAS No. 2763776-22-1

methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride

Cat. No.: B6223488
CAS No.: 2763776-22-1
M. Wt: 205.6
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Description

Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride typically involves the reaction of 5-amino-1H-pyrazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate hydrochloride
  • Methyl 2-(5-chloro-1H-pyrazol-1-yl)propanoate hydrochloride
  • Methyl 2-(5-nitro-1H-pyrazol-1-yl)propanoate hydrochloride

Uniqueness

Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various research applications .

Properties

CAS No.

2763776-22-1

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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